Bis(2-ethylbutyl) phthalate

Descripción general

Descripción

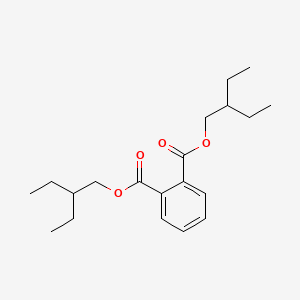

Bis(2-ethylbutyl) phthalate: is a chemical compound belonging to the phthalate family. It is an ester of phthalic acid and 2-ethylbutanol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like this compound are commonly found in a variety of consumer products, including toys, food packaging, and medical devices.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylbutyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

Phthalic Anhydride+2(2-ethylbutanol)→Bis(2-ethylbutyl) phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where phthalic anhydride and 2-ethylbutanol are mixed in the presence of an acid catalyst. The mixture is heated to a high temperature to facilitate the esterification reaction. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Hydrolysis

Phthalate esters undergo hydrolysis under acidic or alkaline conditions, yielding phthalic acid and the corresponding alcohol. For BEtBP, hydrolysis would produce phthalic acid and 2-ethylbutanol.

-

Hydrolysis rates depend on temperature, pH, and alkyl chain length. Shorter alkyl chains (e.g., ethylbutyl vs. ethylhexyl) may slightly accelerate hydrolysis due to reduced steric hindrance .

Oxidation

Phthalate esters react with strong oxidizing agents, leading to decomposition. Atmospheric photo-oxidation is a key degradation pathway.

-

BEtBP’s vapor-phase photo-oxidation would likely follow similar pathways to DEHP, with shorter alkyl chains potentially increasing reactivity .

Biodegradation

Microbial degradation in aerobic environments is a major route for phthalate breakdown. BEtBP’s branched alkyl chain may slow biodegradation compared to linear-chain phthalates.

Thermal Decomposition

At elevated temperatures (>200°C), BEtBP may decompose into volatile organic compounds (VOCs) and residual char.

| Temperature Range | Products | Notes | Source |

|---|---|---|---|

| 300–400°C | Benzene, toluene, CO₂ | Similar to DEHP pyrolysis | |

| >400°C | Acrolein, formaldehyde | Hazardous emissions |

Reactivity with Acids and Bases

BEtBP reacts exothermically with strong acids or bases, liberating alcohols and forming salts or esters.

| Reagent | Reaction | Hazard | Source |

|---|---|---|---|

| Sulfuric acid (H₂SO₄) | Ester cleavage, releasing 2-ethylbutanol | Corrosive; generates heat | |

| Sodium hydroxide (NaOH) | Saponification to disodium phthalate | Moderate exotherm |

Photolysis

Ultraviolet (UV) light induces bond cleavage in phthalates. BEtBP’s photolytic half-life in water is extrapolated from DEHP data:

| Medium | Half-Life (Estimated) | Notes | Source |

|---|---|---|---|

| Water | >144 days | Slower than hydrolysis | |

| Air (particulate phase) | Weeks to months | Adsorbed to particles reduces degradation rate |

Aplicaciones Científicas De Investigación

Plasticizer in PVC Products

DEHP is predominantly utilized as a plasticizer in PVC formulations. It enhances the flexibility, transparency, and durability of PVC products. Approximately 35% of DEHP's total usage is attributed to PVC films and sheets, while other applications include flooring and coatings .

Medical Applications

Medical Devices:

DEHP is extensively used in medical devices such as blood bags, tubing, and catheters due to its ability to improve the material's flexibility and performance. However, concerns regarding its leaching into medical solutions have led to increased scrutiny and the exploration of alternatives.

Case Study:

A study highlighted the presence of DEHP metabolites in urine samples from children undergoing medical treatments involving DEHP-containing devices. The findings raised concerns about potential health risks associated with prolonged exposure .

Antimicrobial Properties

Recent research has identified DEHP's potential antimicrobial properties. A study demonstrated that DEHP exhibits antibacterial and larvicidal effects against certain pathogens, suggesting its possible application in pharmaceutical formulations aimed at controlling bacterial infections .

Antimutagenic Activity

DEHP has shown promise as an antimutagenic agent. Research indicates that it can inhibit mutations induced by various mutagens in bacterial strains. This property suggests potential applications in cancer prevention strategies .

Research Findings:

- In vitro studies demonstrated that DEHP significantly reduced the number of mutations in Salmonella typhimurium strains exposed to known mutagens, indicating its protective effects on DNA integrity .

Environmental Applications

DEHP's environmental fate has been a subject of investigation due to its widespread use and persistence in ecosystems. It has been studied for its biodegradation under aerobic conditions, which is crucial for assessing its environmental impact and developing remediation strategies.

Environmental Impact Studies:

- Studies have shown that DEHP can bind strongly to soil particles, affecting its mobility and degradation rates in various environments .

Health Risk Assessments

Epidemiological studies have linked DEHP exposure to several health outcomes, including metabolic disorders and obesity. Research indicates that higher urinary concentrations of DEHP metabolites correlate with increased obesity risk among children . This raises concerns about regulatory limits for DEHP exposure.

Regulatory Perspectives

Given the potential health risks associated with DEHP, regulatory bodies are reassessing acceptable exposure levels. Current reference doses (RfDs) may not adequately protect against non-reproductive health effects, necessitating a reevaluation based on updated epidemiological data .

Mecanismo De Acción

The mechanism by which bis(2-ethylbutyl) phthalate exerts its effects is primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking hormones. This disruption can lead to various health effects, including reproductive and developmental issues. The molecular targets and pathways involved include:

Peroxisome proliferator-activated receptors (PPARs): Activation of these receptors can lead to changes in lipid metabolism and energy homeostasis.

Estrogen receptors: this compound can bind to estrogen receptors, potentially disrupting normal hormonal signaling.

Comparación Con Compuestos Similares

Di(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl chain length.

Di-n-butyl phthalate (DBP): Used in similar applications but with different physical and chemical properties.

Butyl benzyl phthalate (BBP): Used in flexible PVC products and has similar endocrine-disrupting properties.

Uniqueness: Bis(2-ethylbutyl) phthalate is unique in its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific interactions with biological systems and its role as a plasticizer in certain applications make it a compound of interest in both industrial and scientific research contexts.

Actividad Biológica

Bis(2-ethylbutyl) phthalate (BEHP) is a member of the phthalate family, commonly used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to its potential health impacts, particularly as an endocrine disruptor. This article reviews the biological activities of BEHP, focusing on its antimicrobial, carcinogenic, and toxicological effects, supported by data tables and relevant case studies.

BEHP is a diester of phthalic acid and 2-ethylbutanol. Its chemical structure contributes to its properties as a plasticizer, allowing flexibility in polyvinyl chloride (PVC) products. BEHP is known for its persistence in the environment and potential for bioaccumulation.

Antimicrobial Activity

Research indicates that BEHP exhibits antimicrobial properties against various pathogens. For example, it has been shown to inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported at 18.75 µg/mL and 9.37 µg/mL respectively .

Table 1: Antimicrobial Activity of BEHP

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 18.75 |

| Staphylococcus epidermidis | 9.37 |

Carcinogenic Potential

The carcinogenic potential of BEHP has been assessed through various studies, including cell transformation assays using BALB/c-3T3 cells. While initial studies did not show direct transformation, transcriptomic analysis revealed significant modulation of pathways associated with metabolism and cellular signaling . The primary mechanism identified involves transactivation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and glucose homeostasis.

Table 2: Summary of Carcinogenic Studies on BEHP

| Study Reference | Findings |

|---|---|

| Rowdhwal & Chen (2018) | Suggested reproductive toxicant status; inconclusive evidence for human carcinogenicity. |

| Madia et al. (2020) | Induced hepatic tumors in rodent models; unclear relevance to humans. |

| NTP (2021) | Evidence of testicular and pancreatic tumors in rodents; not confirmed in humans. |

Toxicological Effects

BEHP has been classified as an endocrine disruptor, affecting hormonal balance and potentially leading to reproductive toxicity. In animal studies, exposure to high doses resulted in increased peroxisomal enzyme activities, indicating liver toxicity . The estimated tolerable daily intake for humans may be slightly exceeded in certain age groups based on available data.

Table 3: Toxicological Data on BEHP

| Endpoint | Observed Effect |

|---|---|

| Liver Enzyme Activity | Increased after high-dose exposure |

| Endocrine Disruption | Altered hormonal levels |

| Reproductive Toxicity | Suspected effects based on animal studies |

Environmental Impact

BEHP is persistent in the environment, with a half-life that varies significantly under different conditions. In aerobic environments, its half-life ranges from 5 days to 1 month; however, under anaerobic conditions, it can persist for over a year . Its widespread use has led to contamination of water sources and biota.

Case Studies

-

Case Study: Human Exposure Assessment

A study conducted in Canada estimated daily intakes of BEHP for various age groups, finding that some exceeded the tolerable daily intake levels established from animal studies . This highlights the need for monitoring and regulatory measures concerning phthalate exposure. -

Case Study: Ecotoxicological Effects

Research has shown that BEHP can adversely affect aquatic organisms, leading to concerns about its impact on ecosystems due to bioaccumulation and toxicity in sediment-dwelling biota .

Propiedades

IUPAC Name |

bis(2-ethylbutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-5-15(6-2)13-23-19(21)17-11-9-10-12-18(17)20(22)24-14-16(7-3)8-4/h9-12,15-16H,5-8,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUXJHZMTDAMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223269 | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-89-0 | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLBUTYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q298IR7BMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.